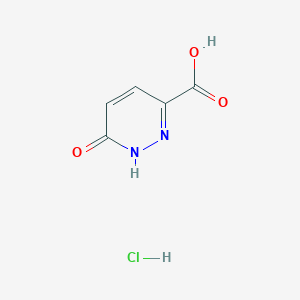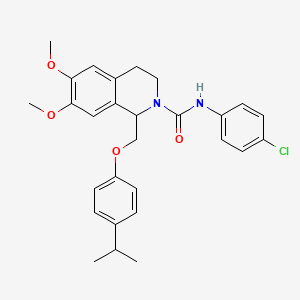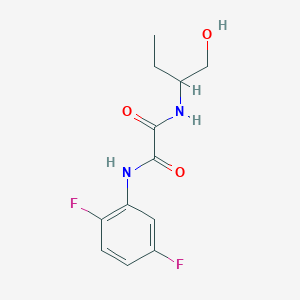
(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(1R,2R)-2-(3-Bromopyridin-2-yl)cyclopropane-1-carboxylic acid, also known as BPC, is a chemical compound that has gained attention in the scientific community due to its potential application in drug discovery and development. BPC is a cyclopropane derivative that has a unique chemical structure, making it a promising candidate for the development of new drugs.
Scientific Research Applications
Ethylene Precursor Study
A study explored the conversion of labeled 1-aminocyclopropane-1-carboxylic acid, an ethylene precursor, into a nonvolatile metabolite, identified as 1-(malonylamino)cyclopropane-1-carboxylic acid, in light-grown wheat leaves. This finding confirms the natural occurrence of this conjugate in wilted wheat leaves, highlighting a potential area of application for cyclopropane carboxylic acid derivatives in understanding plant physiology and ethylene biosynthesis pathways (Hoffman, Yang, & McKeon, 1982).
Synthetic Methodologies
Research into the synthesis and biological evaluation of bromophenol derivatives with a cyclopropyl moiety, including ring opening of cyclopropane with monoester, has shown that these derivatives can serve as effective inhibitors for cytosolic carbonic anhydrase I and II isoforms and acetylcholinesterase (AChE) enzymes. This suggests a potential application in the development of therapeutic agents for diseases such as Alzheimer's and Parkinson's (Boztaş et al., 2019).
Polymer Functionalization
A study demonstrated the use of atom transfer radical polymerization (ATRP) and click chemistry for the preparation of end-functional polymers from well-defined polystyrene. The bromine chain ends were successfully transformed into various functional end groups, indicating the utility of cyclopropane derivatives in polymer science for creating materials with specific end-group functionalities (Lutz, Börner, & Weichenhan, 2005).
properties
IUPAC Name |
(1R,2R)-2-(3-bromopyridin-2-yl)cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8BrNO2/c10-7-2-1-3-11-8(7)5-4-6(5)9(12)13/h1-3,5-6H,4H2,(H,12,13)/t5-,6-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VNKSIKNEPDAXBL-PHDIDXHHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H]([C@@H]1C(=O)O)C2=C(C=CC=N2)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 2-((4-(4-methoxyphenyl)-5-((2-oxobenzo[d]thiazol-3(2H)-yl)methyl)-4H-1,2,4-triazol-3-yl)thio)propanoate](/img/structure/B2992778.png)
![1-benzyl-3-{5-[(2,4-dichlorobenzyl)sulfanyl]-1,3,4-oxadiazol-2-yl}-2(1H)-pyridinone](/img/structure/B2992779.png)
![2-(2-Fluorophenoxy)-1-(1,5-dioxa-9-azaspiro[5.5]undecan-9-yl)ethanone](/img/structure/B2992780.png)

![Methyl 4-amino-1-methylpyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2992782.png)

![2-[6-(Benzotriazol-2-yl)hexyl]benzotriazole](/img/structure/B2992785.png)

![9-[2-nitro-4-(trifluoromethyl)phenyl]-9H-carbazole](/img/structure/B2992790.png)

![N-(1-cyano-3-methylbutyl)-2-({[(5-methyl-1,2-oxazol-3-yl)carbamoyl]methyl}sulfanyl)acetamide](/img/structure/B2992793.png)
![6-(4-nitrophenyl)-2-(1H-pyrrol-1-yl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile](/img/structure/B2992795.png)
